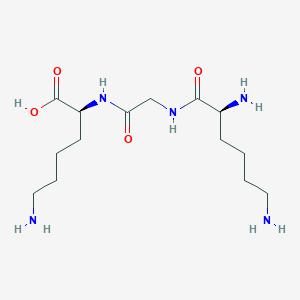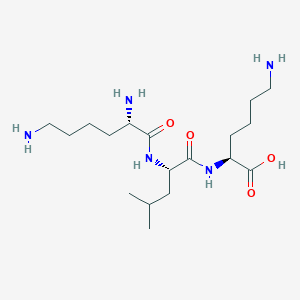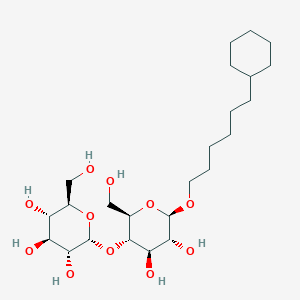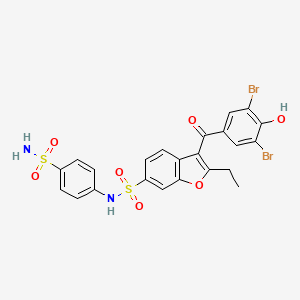
4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound123.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the 2-methyl-3-furyl group. However, specific synthesis methods for this compound are not readily available in the literature456.Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring that contains two nitrogen atoms and three carbon atoms. Attached to this ring would be a thiol group (-SH), a 4-methyl group, and a 2-methyl-3-furyl group123.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. However, given its structure, it could potentially participate in a variety of reactions, particularly those involving the thiol group or the aromatic rings47.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not readily available in the literature3611.
科学的研究の応用
Summary of the Application
Compounds similar to “4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” are used in the food industry to enhance the flavor of food products . These compounds contribute to the aroma flavor characteristics of cooked meats, which are derived from volatile flavor components .
Methods of Application
The aroma flavor is perceived through the nostrils (orthonasal aroma) and gives the first impression of a certain food . The aroma flavor characteristics of cooked meats are derived from volatile flavor components which derive from thermally induced reactions occurring during heating .
Results or Outcomes
The application of these compounds has led to an increase in the quality and acceptance of meat products by consumers . The aroma flavor characteristics of cooked meats play the most important level in eating quality of meat, acceptance, and preference by consumers .
Application in Flavor Enhancement
Summary of the Application
Compounds similar to “4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” are used in the food industry to enhance the flavor of food products . These compounds contribute to the aroma flavor characteristics of various foods .
Methods of Application
These compounds are typically added to food products during the manufacturing process to enhance their flavor . The specific amount added can vary depending on the desired flavor intensity .
Results or Outcomes
The application of these compounds has led to an increase in the quality and acceptance of various food products by consumers . The enhanced flavor can make the food products more appealing and enjoyable .
Application in Chemical Synthesis
Summary of the Application
Compounds similar to “4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” can be used in chemical synthesis . They can serve as intermediates in the synthesis of other complex molecules .
Methods of Application
These compounds can be synthesized and then used in further reactions to produce other chemicals . The specific methods of synthesis and application can vary depending on the desired end product .
Results or Outcomes
The use of these compounds in chemical synthesis can lead to the production of a wide range of other chemicals . These can include pharmaceuticals, dyes, polymers, and many others .
Application in Food Industry
Summary of the Application
Compounds similar to “4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” are used in the food industry to enhance the flavor of food products . These compounds contribute to the aroma flavor characteristics of various foods .
Methods of Application
These compounds are typically added to food products during the manufacturing process to enhance their flavor . The specific amount added can vary depending on the desired flavor intensity .
Results or Outcomes
The application of these compounds has led to an increase in the quality and acceptance of various food products by consumers . The enhanced flavor can make the food products more appealing and enjoyable .
Application in Chemical Synthesis
Summary of the Application
Compounds similar to “4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol” can be used in chemical synthesis . They can serve as intermediates in the synthesis of other complex molecules .
Methods of Application
These compounds can be synthesized and then used in further reactions to produce other chemicals . The specific methods of synthesis and application can vary depending on the desired end product .
Results or Outcomes
The use of these compounds in chemical synthesis can lead to the production of a wide range of other chemicals . These can include pharmaceuticals, dyes, polymers, and many others .
Safety And Hazards
The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it612.
将来の方向性
特性
IUPAC Name |
4-methyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-6(3-4-12-5)7-9-10-8(13)11(7)2/h3-4H,1-2H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWZVZTQLDDBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366299 |
Source


|
| Record name | 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
725218-31-5 |
Source


|
| Record name | 4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)
![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)





